2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a 1,2,4-triazole derivative featuring a sulfanyl acetamide backbone. Its structure includes a 3-ethoxyphenyl substituent at position 5 of the triazole ring and a 2-ethyl-6-methylphenyl group attached to the acetamide nitrogen (Fig. 1). This compound belongs to a class of molecules extensively studied for diverse pharmacological activities, including anti-inflammatory, antiviral, and enzyme-modulating properties .
Properties
Molecular Formula |
C21H25N5O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2S/c1-4-15-9-6-8-14(3)19(15)23-18(27)13-29-21-25-24-20(26(21)22)16-10-7-11-17(12-16)28-5-2/h6-12H,4-5,13,22H2,1-3H3,(H,23,27) |
InChI Key |
HLIPJPRXWJAMBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OCC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and amino groups. The final step involves the formation of the acetamide linkage. Industrial production methods may employ advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethoxy groups are replaced by other functional groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Anti-Inflammatory Activity
Pyridyl-substituted analogs, such as AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide), exhibit potent anti-inflammatory effects. In rat formalin edema models, AS111 demonstrated 1.28-fold higher activity than diclofenac sodium, likely via cyclooxygenase-2 (COX-2) inhibition . The 2-pyridyl group enhances binding affinity, while the 3-methylphenyl acetamide moiety improves metabolic stability.
Antiviral Activity
Triazole-acetamide derivatives like AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide) show nanomolar-range inhibition of HIV-1 reverse transcriptase (RT). Docking studies reveal that the 2-hydroxyphenyl group forms hydrogen bonds with RT’s active site, while the 4-ethoxyphenyl acetamide enhances hydrophobic interactions . The target compound’s 3-ethoxyphenyl substituent could similarly engage in π-π stacking or hydrophobic interactions, though its efficacy against RT remains unstudied.
Anti-Exudative Activity
Furan-substituted analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity comparable to diclofenac at 10 mg/kg. Substituents like nitro, ethyl, or methoxy groups on the acetamide aryl ring further enhance efficacy . The target compound’s 2-ethyl-6-methylphenyl group may similarly improve activity by increasing steric bulk and reducing oxidative metabolism.
Orco Agonist Activity
OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) acts as a synthetic agonist of insect odorant receptor co-receptors (Orco), with applications in pest control . The 4-pyridinyl and 4-isopropylphenyl groups are critical for channel activation. The target compound’s 3-ethoxyphenyl group may reduce Orco affinity due to steric hindrance, though this requires experimental validation.
Toxicity and Structure-Activity Relationships (SAR)
- Toxicity : Pyridyl-substituted derivatives like AS111 exhibit low acute toxicity (LD₅₀ = 1000 mg/kg), whereas chloro-substituted analogs (e.g., AS112) show higher lethality (LD₅₀ = 500 mg/kg) . The target compound’s 3-ethoxyphenyl and 2-ethyl-6-methylphenyl groups may reduce toxicity by avoiding reactive metabolites associated with chloro or nitro substituents.
- SAR Trends :
- Triazole Position 5 : Electron-withdrawing groups (e.g., pyridyl, nitrophenyl) enhance enzyme inhibition (COX-2, RT), while electron-donating groups (e.g., ethoxyphenyl) improve membrane permeability.
- Acetamide N-Aryl : Bulky substituents (e.g., 2-ethyl-6-methylphenyl) increase metabolic stability but may reduce solubility.
Biological Activity
The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C_{15}H_{18}N_{4}S
- Molecular Weight : 286.39 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
The triazole scaffold has been widely studied for its antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various pathogens:
- Antibacterial : Studies show that triazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups have shown Minimum Inhibitory Concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole A | S. aureus | 0.125 |
| Triazole B | E. coli | 0.250 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. They inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis:
- Mechanism : The inhibition of these enzymes leads to disrupted membrane integrity in fungi.
Anticancer Activity
Research indicates that triazole derivatives possess anticancer properties through various mechanisms:
- Cell Cycle Arrest : Certain triazoles induce cell cycle arrest in cancer cells, leading to apoptosis.
| Study Reference | Cancer Cell Line | Observed Effect |
|---|---|---|
| Study A | HeLa | Induced apoptosis |
| Study B | MCF7 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is significantly influenced by their structural characteristics:
- Substituents on the Phenyl Ring : Electron-donating groups enhance antibacterial activity.
- Alkyl Chain Length : Longer alkyl chains can decrease activity; optimal chain length varies by target .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Cancer Treatment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
